![molecular formula C19H19FN4O3 B2473169 2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034361-64-1](/img/structure/B2473169.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20N4O2
- IUPAC Name : this compound
- Molecular Weight : 336.38 g/mol
The compound features a benzo[d]isoxazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells.
Case Study: Cytotoxicity Assays
In a comparative study, compounds were tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. The results indicated that:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 5.6 ± 0.2 |
Compound B | HCC827 | 6.2 ± 0.3 |
Compound C | NCI-H358 | 7.0 ± 0.4 |
The IC50 values suggest that the compounds exhibit potent antitumor activity, with lower values indicating higher potency.
The mechanism by which these compounds exert their antitumor effects is thought to involve modulation of molecular chaperones such as HSP90, which play critical roles in protein folding and stability in cancer cells. Inhibition of these chaperones can lead to destabilization of oncoproteins and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promise in antimicrobial assays. Testing against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects.
Antimicrobial Testing Results
Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
These results indicate that the compound possesses noteworthy antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Summary of Findings
The biological activity of This compound demonstrates significant potential in both oncology and infectious disease contexts. Its ability to inhibit tumor cell proliferation and its antimicrobial efficacy position it as a valuable candidate for future research and development.
Future Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic Studies : Investigating detailed pathways involved in its biological activity.
- Formulation Development : Assessing the pharmacokinetics and bioavailability for clinical applications.
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-2-14-18(20)19(22-11-21-14)26-12-7-8-24(10-12)17(25)9-15-13-5-3-4-6-16(13)27-23-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWXJUSVJBUCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=NOC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.